molecular formula C22H38ClN3O2Si B1440439 N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide CAS No. 1186310-83-7

N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide

Cat. No.: B1440439
CAS No.: 1186310-83-7
M. Wt: 440.1 g/mol
InChI Key: OTWNFIDIKYSBQC-UHFFFAOYSA-N
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Description

N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide is a complex organic compound with a molecular formula of C22H38ClN3O2Si. This compound is characterized by the presence of a pyrrolidine ring, a chloropyridine moiety, and a tert-butyldimethylsilyloxy group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of the pyrrolidine ring through cyclization reactions. The chloropyridine moiety is introduced via nucleophilic substitution reactions. Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridine moiety.

    Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloropyridine moiety allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The tert-butyldimethylsilyloxy group provides stability and enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in the position of substituents and functional groups, which can significantly affect their chemical properties and biological activities. The unique combination of functional groups in N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide makes it particularly valuable for specific research applications.

Properties

IUPAC Name

N-[3-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-4-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-9-11-24-19(23)17(18)14-26-12-10-16(13-26)15-28-29(7,8)22(4,5)6/h9,11,16H,10,12-15H2,1-8H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWNFIDIKYSBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)CN2CCC(C2)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClN3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674062
Record name N-(3-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloropyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-83-7
Record name N-[2-Chloro-3-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-4-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloropyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide
Reactant of Route 2
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N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide
Reactant of Route 4
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide
Reactant of Route 6
Reactant of Route 6
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide

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